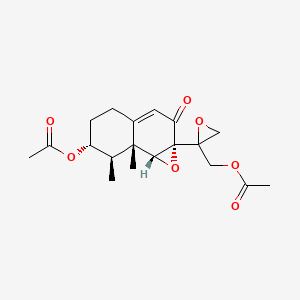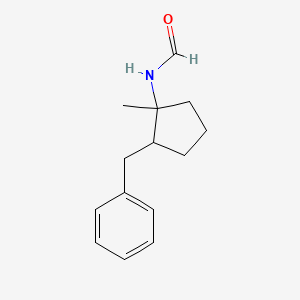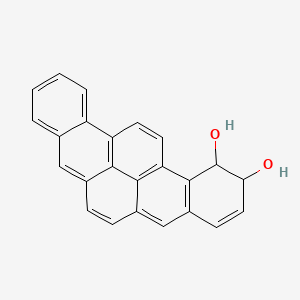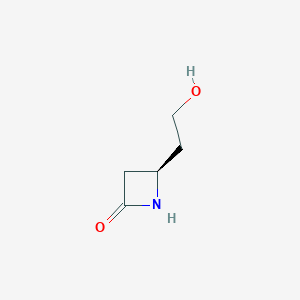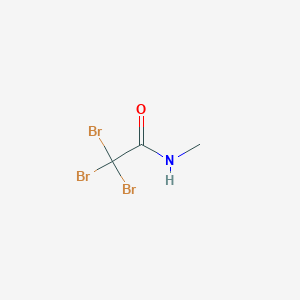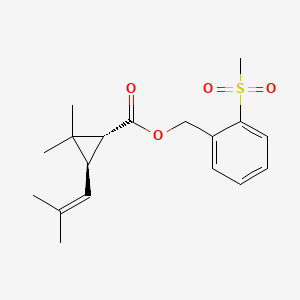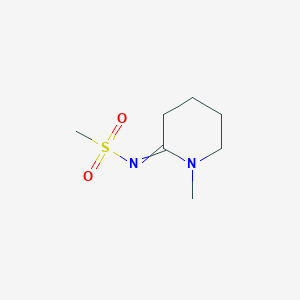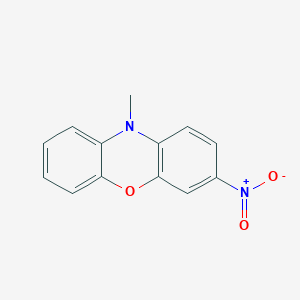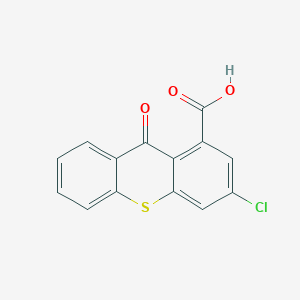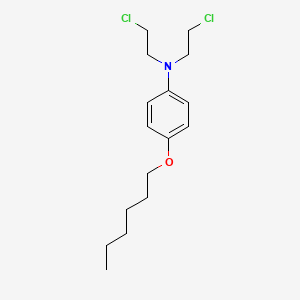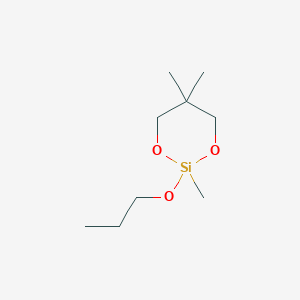![molecular formula C37H36ClNO7S B14425556 [2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate CAS No. 83759-45-9](/img/structure/B14425556.png)
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate is a complex organic molecule. It features a steroidal backbone with multiple functional groups, including hydroxyl, oxo, and sulfanyl groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the steroidal backbone. The key steps include:
Formation of the steroidal core: This is typically achieved through a series of cyclization reactions.
Functionalization: Introduction of hydroxyl, oxo, and sulfanyl groups through selective reactions.
Coupling with acridine derivative: The final step involves coupling the steroidal core with the acridine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an oxo group, while reduction of the oxo group would regenerate the hydroxyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, the compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In industry, the compound is used in the development of new materials and as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and oxo groups play a crucial role in binding to these targets, while the sulfanyl group may enhance the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- [3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5-Ethyl-6-methylheptan-2-yl]-3-oxo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Uniqueness
The uniqueness of the compound lies in its combination of a steroidal backbone with an acridine derivative, which imparts unique chemical and biological properties
Properties
CAS No. |
83759-45-9 |
|---|---|
Molecular Formula |
C37H36ClNO7S |
Molecular Weight |
674.2 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate |
InChI |
InChI=1S/C37H36ClNO7S/c1-35-12-10-22(40)14-20(35)4-7-24-27-11-13-37(44,36(27,2)17-30(41)33(24)35)31(42)18-46-32(43)19-47-34-25-8-5-21(38)15-29(25)39-28-9-6-23(45-3)16-26(28)34/h5-6,8-10,12,14-16,24,27,33,44H,4,7,11,13,17-19H2,1-3H3/t24-,27-,33+,35-,36-,37-/m0/s1 |
InChI Key |
KRTGJHNXSFHDST-MIVFOVIQSA-N |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CSC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC)O)CCC7=CC(=O)C=C[C@]37C |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)CSC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC)O)CCC7=CC(=O)C=CC37C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



